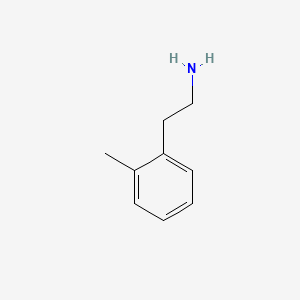

2-Methylphenethylamine

CAS No.: 55755-16-3

Cat. No.: VC1716724

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55755-16-3 |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| IUPAC Name | 2-(2-methylphenyl)ethanamine |

| Standard InChI | InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3 |

| Standard InChI Key | OWOUKRYOZIZVFK-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CCN |

| Canonical SMILES | CC1=CC=CC=C1CCN |

Introduction

Physical and Chemical Properties

Physical Properties

2-Methylphenethylamine exists as a clear colorless liquid at room temperature . Its physical properties have been well-characterized through various analytical methods, as summarized in Table 1.

Table 1: Physical Properties of 2-Methylphenethylamine

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | |

| Appearance | Clear colorless liquid | |

| Boiling Point | 227°C | |

| Density | 0.96 g/cm³ | |

| Refractive Index | 1.5340 to 1.5360 (20°C, 589 nm) | |

| Molecular Weight | 135.21 g/mol |

These physical characteristics are important for laboratory handling, storage conditions, and formulation considerations in various applications.

Chemical Properties

The chemical reactivity of 2-methylphenethylamine is largely determined by its primary amine functional group and aromatic ring system. The compound possesses both nucleophilic properties (through the primary amine) and electrophilic aromatic substitution capabilities (through the phenyl ring).

Table 2: Chemical Identifiers and Properties

The primary amine group confers basic properties to the molecule, allowing for salt formation with acids. This functional group also enables various chemical transformations including nucleophilic substitution reactions, acylation, and condensation with carbonyl compounds, making 2-methylphenethylamine a versatile building block in organic synthesis.

Analytical Methods and Detection

Quality Control Specifications

Commercial 2-methylphenethylamine is typically characterized using several analytical methods to ensure identity, purity, and quality. Standard specifications include:

-

Appearance verification (clear colorless liquid)

-

Infrared spectroscopic analysis to confirm molecular structure

-

Refractive index measurement (1.5340 to 1.5360 at 20°C, 589 nm)

These analytical parameters serve as quality control benchmarks for commercial products and research-grade materials.

| Step | Procedure | Details |

|---|---|---|

| 1 | Sample dilution | 500 μl urine + 500 μl water |

| 2 | Internal standard addition | 10 μl phentermine (10 μg/ml) |

| 3 | Sample processing | Vortex and centrifuge (5 min/3,000 rpm) |

| 4 | Transfer | 100 μl to vials |

| 5 | Injection | 10 μl fixed volume |

This analytical framework demonstrated successful detection of BMPEA in anti-doping samples and revealed that the compound may be eliminated unchanged along with its phase II conjugates . Similar principles could be adapted for 2-methylphenethylamine detection with appropriate method development and validation.

Biological Activity and Applications

Receptor Activity

2-Methylphenethylamine functions as an agonist at the human trace amine associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that responds to trace amines and plays significant roles in modulating monoaminergic neurotransmission. Activation of this receptor can influence dopaminergic, serotonergic, and adrenergic systems, potentially affecting various neurological and psychological processes.

Despite its established receptor activity, comprehensive pharmacological profiling of 2-methylphenethylamine remains limited. The search results explicitly note that "very little data, even on toxicity, is available about its effects on humans other than that it activates the human TAAR1 receptor" .

Research Applications

The structural relationship between 2-methylphenethylamine and regulated substances like amphetamine makes it relevant in analytical chemistry and anti-doping research. Methods developed to distinguish between amphetamine isomers and related phenethylamines have applications in both regulatory compliance and forensic analysis .

Additionally, as a TAAR1 agonist, 2-methylphenethylamine may serve as a useful tool in neuropharmacological research investigating the role of trace amine systems in neurological and psychiatric conditions. The compound's defined structure-activity relationship contributes to broader understanding of TAAR1 pharmacology.

Market Analysis and Industry Trends

Market Growth Projections

The 2-methylphenethylamine market demonstrates significant growth potential, with a projected Compound Annual Growth Rate (CAGR) of 8.6% during the forecast period according to recent market research . This robust growth trajectory reflects increasing applications across multiple industries and rising consumer demand for products containing or derived from the compound.

Market Drivers

Several factors contribute to the expanding market for 2-methylphenethylamine:

-

Increasing interest in wellness and fitness products

-

Growing demand for dietary supplements

-

Rising prevalence of health-conscious consumers

-

Expanding pharmaceutical research and development

These market drivers collectively create a favorable environment for continued growth in 2-methylphenethylamine production and utilization across diverse applications.

Future Prospects

Future market expansion for 2-methylphenethylamine is anticipated through:

-

Development of novel pharmaceutical applications

-

Innovation in dietary supplement formulations

-

Increased research into phenethylamine derivatives

-

Growing demand for functional ingredients in consumer products

These trends suggest sustained interest in 2-methylphenethylamine from both industrial and research perspectives, with potential for new applications to emerge as understanding of its properties and activities continues to develop.

Research Gaps and Future Directions

Current Knowledge Gaps

Several significant knowledge gaps exist regarding 2-methylphenethylamine:

-

Limited toxicological profiling and human safety data

-

Incomplete characterization of pharmacological effects beyond TAAR1 agonism

-

Insufficient data on metabolism and pharmacokinetics

-

Underdeveloped analytical methods specifically optimized for this compound

These gaps represent important areas for future research to enhance understanding of the compound's properties and potential applications.

Future Research Directions

Promising directions for future research include:

-

Comprehensive toxicological assessment to establish safety profiles for various applications

-

Detailed pharmacological characterization to identify potential therapeutic applications

-

Development of optimized analytical methods for detection in various matrices

-

Investigation of structure-activity relationships to inform design of related compounds with enhanced properties

Addressing these research priorities would significantly advance understanding of 2-methylphenethylamine and potentially unlock new applications in pharmaceutical development and other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume